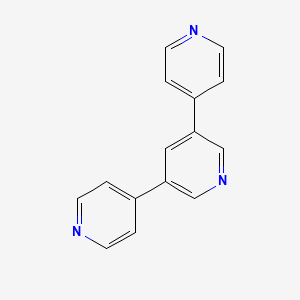

3,5-Di(pyridin-4-yl)pyridine

Vue d'ensemble

Description

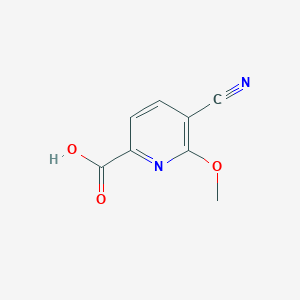

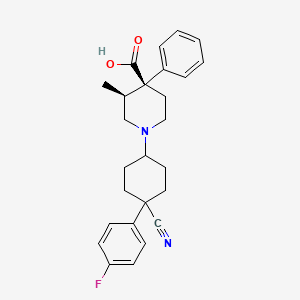

3,5-Di(pyridin-4-yl)pyridine is a pincer-type compound. The tricationic pro-ligand (C 20 H 22 N 5 O 2) 3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF 3 SO 3−) in the asymmetric unit .

Synthesis Analysis

The synthesis of this compound involves the formation of a tricationic pincer tridentate salt N,N′-di (pyridin-4-yl)-pyridine-3,5-dicarboxamide (II) from a neutral pincer tridentate ligand .Molecular Structure Analysis

The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3). The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis

The hydrothermal reaction of N 3,N 5 -di (pyridin-4-yl)pyridine-3,5-dicarboxamide (L) with Co (NO 3) 2 ·6H 2 O and ErCl 3 ·6H 2 O yields a new complex, { [Co (L) 2 (NO 3) 1.15 (Cl) 0.85 ]·4DMF} n (1). Complex 1 has been characterized by single-crystal and powder X-ray diffraction, IR, and elemental and thermogravimetric analysis .Physical And Chemical Properties Analysis

The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4%. The pairwise interaction energy calculations were implemented with a Gaussian plugin in Crystal Explorer 17 at the B3LYP/6-31G (d,p) level of theory. Energy profile diagrams and interaction energy values indicate that the crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .Applications De Recherche Scientifique

1. Synthesis of Complex Metal Structures

3,5-Di(pyridin-4-yl)pyridine is noted for its ability to coordinate with metals, aiding in the formation of complex metal structures. It has been utilized in the self-assembly of gridlike metal complexes with copper(I) or silver(I) ions, demonstrating its significance in metal-coordinating chemistry (Hoogenboom, Moore, & Schubert, 2006).

2. Ligand Synthesis and Complex Chemistry

This compound has been involved in synthesizing various ligands, particularly in coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine, a related ligand, have been used for over 15 years, showing promise in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

3. Development of Photophysical Properties

The compound has also been instrumental in the development of photophysical properties. Its derivatives have been explored in the context of OLEDs (Organic Light-Emitting Diodes) and other light-emitting applications. This includes the creation of heteroleptic Ir(III) metal complexes, indicating its versatility in material sciences (Chang et al., 2013).

4. Catalysis in Organic Synthesis

This compound derivatives have been used as catalysts in the synthesis of various organic compounds. For example, their use in the visible light-driven oxidation of alcohols to carbonyl derivatives showcases their catalytic potential in organic chemistry (Samanta & Biswas, 2015).

5. Creation of Supramolecular Structures

The compound facilitates the formation of supramolecular structures through hydrogen bonding. This has been demonstrated in the synthesis of molecular complexes and porous networks, contributing to the development of new materials with potential applications in various fields (Hsu et al., 2006).

Mécanisme D'action

Safety and Hazards

The safety data sheet for pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

3,5-dipyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-5-16-6-2-12(1)14-9-15(11-18-10-14)13-3-7-17-8-4-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPNOFJGIJNSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3318991.png)

![2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3319020.png)

![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)

![2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3319058.png)

![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)